N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
The compound is a complex organic molecule. It contains functional groups such as amide, thiazepane, and difluoromethoxy. The difluoromethoxy group is a common functional group in pharmaceuticals and agrochemicals due to its unique electronic properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be predicted based on the compound’s functional groups .Scientific Research Applications
Organogelator Applications
A study by Loiseau et al. discusses a highly fluorinated bis-benzamide that gelates isopropanol at low concentrations, forming a thixotropic gel due to the formation of a network of highly rigid fibers. This suggests potential applications in creating stable gels for various purposes, including possibly pharmaceutical formulations or materials science (Loiseau et al., 2002).
Inhibitors of Gene Expression
Palanki et al. investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. Although this compound is different, it shares structural features such as fluorination and carboxamide functionality, indicating that N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide might be explored for similar biological activities (Palanki et al., 2000).
Anticancer Agent Design
Kumar et al. synthesized functionalized amino acid derivatives for evaluation as anticancer agents. While the focus was on different derivatives, the approach of synthesizing and testing similar compounds with varied functional groups like carboxamide suggests potential avenues for designing anticancer agents using N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide as a scaffold (Kumar et al., 2009).
Crystal Structure Analysis
Zhong et al. synthesized and analyzed the crystal structure of diflunisal carboxamides. Such studies are crucial for understanding the physical and chemical properties of novel compounds, which could be applied to N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide for material science or drug design applications (Zhong et al., 2010).
Acylation and Reactivity Studies
Bottomley and Boyd explored the acylation of tertiary amides, leading to the formation of 1-acyloxyiminium salts and enamines. Studies like these provide insights into the reactivity of carboxamide compounds and could suggest synthetic routes or reactivities for compounds like N-(3-(difluoromethoxy)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide (Bottomley & Boyd, 1980).
Safety And Hazards
properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3S/c14-13(15)20-9-3-1-2-8(6-9)16-12(19)10-7-21-5-4-11(18)17-10/h1-3,6,10,13H,4-5,7H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJIEBZBHBMYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide |
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